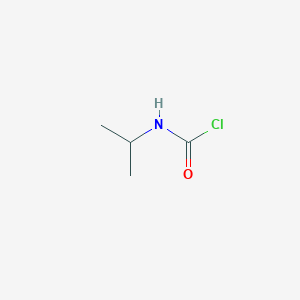
Isopropylcarbamic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carbamates, which Isopropylcarbamic chloride is a type of, involves a process known as carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Wissenschaftliche Forschungsanwendungen
Sterility of Ethyl Chloride Spray
Ethyl chloride topical anesthetic spray, a related compound, is widely used during outpatient injection procedures. A study evaluated the sterility of ethyl chloride spray applied before an injection, revealing that its application, even though nonsterile, did not alter the sterility of the injection sites, ensuring safe usage in medical settings (Polishchuk, Gehrmann, & Tan, 2012).
Mechanistic Studies of Carbamoyl Chlorides
Carbamoyl chlorides, structurally related to isopropylcarbamic chloride, are significant intermediates in both research labs and industrial syntheses. A comprehensive review of their solvolysis reactions under various conditions highlights their crucial role in chemical synthesis and the application of the extended Grunwald–Winstein equation to understand their behavior (D’Souza & Kevill, 2016).
Intermolecular Carbolithiation
The study of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates, derived from N,N-diisopropylcarbamoyl chloride, showcases the application of carbolithiation reactions in synthesizing benzyl carbamates. These reactions, influenced by chiral diamines, offer moderate enantiofacial differentiation, demonstrating the compound's potential in stereoselective synthesis (Peters et al., 2002).
Phase-Transfer Catalysis
Triethyl Benzyl Ammonium Chloride, prepared from benzyl chloride, exhibits phase transfer catalysis properties. The study explores optimal reaction conditions and confirms its catalytic role, suggesting its utility in synthesizing various organic compounds (Meng, 2009).
Solvent and Ions Effects on Guar Solutions
Isopropyl alcohol's effect on the rheological properties of guar solutions was studied, demonstrating its role in promoting the formation of large-scale structures and altering the solution's elastic response. This research provides insight into the behavior of such substances in different solvent conditions and their potential industrial applications (Gittings et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
Isopropylcarbamic chloride is a chemical compound with the formula C4H8ClNO . . Carbamates, a class of compounds to which Isopropylcarbamic chloride belongs, are known to interact with various biological targets, including enzymes and receptors . The specific targets depend on the structure of the carbamate and its functional groups .
Mode of Action
Carbamates in general are known to interact with their targets through their carbamate moiety . They can modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows carbamates to make specific drug-target interactions .
Biochemical Pathways
The biological pathway of a chemical compound can be predicted based on a fragment-based vectorial representation of their chemical structures . This approach can detect those molecular fragments characteristic of a pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
The result of the action of a carbamate compound can be influenced by the specific interactions it makes with its biological targets .
Action Environment
Factors such as temperature can influence the reaction involving isopropylcarbamic chloride . For instance, the temperature in the vessel rises from 56° to 86° C during a reaction involving Isopropylcarbamic chloride .
Eigenschaften
IUPAC Name |
N-propan-2-ylcarbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPXPCGVNXPRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506743 |
Source


|
| Record name | Propan-2-ylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylcarbamic chloride | |
CAS RN |
38955-43-0 |
Source


|
| Record name | Propan-2-ylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
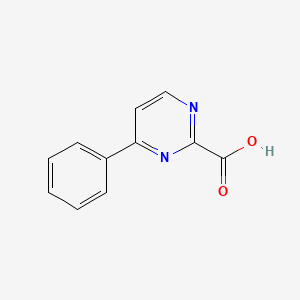


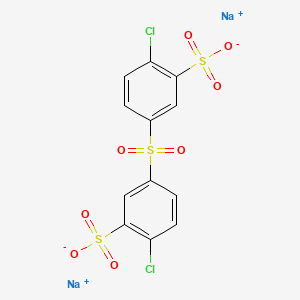


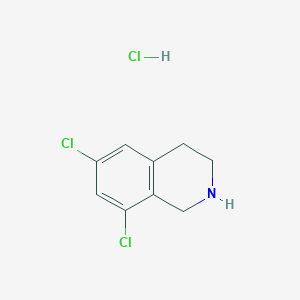
![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
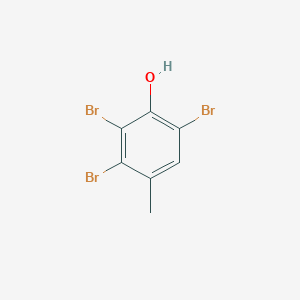

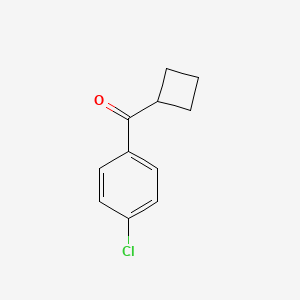
![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)